1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine
Overview
Description
The compound “1-{[5-(4-chlorophenyl)-2-furyl]methyl}-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine” is a complex organic molecule. It contains several functional groups and aromatic rings, including a furyl group (a furan ring, which is a five-membered ring with oxygen), chlorophenyl and fluorophenyl groups (phenyl rings with a chlorine or fluorine atom, respectively), and a tetrahydropyridine group (a six-membered ring with one nitrogen and four hydrogen atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the furyl group might undergo reactions at the oxygen atom or the adjacent carbon atoms. The chlorophenyl and fluorophenyl groups might undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might increase its stability and affect its solubility. The presence of halogens (chlorine and fluorine) might also affect its reactivity .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[[5-(4-chlorophenyl)furan-2-yl]methyl]-4-(4-fluorophenyl)-3,6-dihydro-2H-pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFNO/c23-19-5-1-18(2-6-19)22-10-9-21(26-22)15-25-13-11-17(12-14-25)16-3-7-20(24)8-4-16/h1-11H,12-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUBEWMXXHWET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=C(C=C2)F)CC3=CC=C(O3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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